n-(1,3-Diiodopropan-2-yl)benzenesulfonamide
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Overview
Description
n-(1,3-Diiodopropan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a 1,3-diiodopropan-2-yl moiety. Benzenesulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of n-(1,3-Diiodopropan-2-yl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with 1,3-diiodopropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
n-(1,3-Diiodopropan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atoms in the 1,3-diiodopropan-2-yl moiety can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzenesulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Scientific Research Applications
n-(1,3-Diiodopropan-2-yl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in many solid tumors.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of n-(1,3-Diiodopropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
n-(1,3-Diiodopropan-2-yl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives such as:
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound is known for its anti-inflammatory properties and inhibition of the NLRP3 inflammasome.
N-(5-(1H-1,2,4-triazol-3-yl)benzenesulfonamide): This derivative has shown potential as an antimalarial agent.
N-(substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide: These compounds have been evaluated for their anticancer activities.
Properties
CAS No. |
6453-89-0 |
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Molecular Formula |
C9H11I2NO2S |
Molecular Weight |
451.07 g/mol |
IUPAC Name |
N-(1,3-diiodopropan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H11I2NO2S/c10-6-8(7-11)12-15(13,14)9-4-2-1-3-5-9/h1-5,8,12H,6-7H2 |
InChI Key |
QPSGEWJFKSKXMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CI)CI |
Origin of Product |
United States |
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